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molecular formula C12H20N2O B8573545 N1-(2,2-Dimethylpropyl)-4-methoxybenzene-1,2-diamine

N1-(2,2-Dimethylpropyl)-4-methoxybenzene-1,2-diamine

Cat. No. B8573545
M. Wt: 208.30 g/mol
InChI Key: WHHIGFGDRHJXIR-UHFFFAOYSA-N
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Patent
US08785481B2

Procedure details

N-(2,2-Dimethylpropyl)-4-methoxy-2-nitroaniline (3) (15.3 g, 64.2 mmol, 1.0 equiv.) was dissolved in ethanol (200 ml). After purging the reaction mixture with N2, 10% palladium on carbon (13.67 g, 12.84 mmol, 0.2 equiv.) was added. The mixture was sparged under an atmosphere of hydrogen (1 atm) at room temperature. When LCMS showed completion of the hydrogenation, the mixture was filtered through Celite filter. The Pd/C residue was washed thoroughly with MeOH. The filtrate was then concentrated in vacuo to give N1-(2,2-dimethylpropyl)-4-methoxybenzene-1,2-diamine (4) as a dark red oil. LRMS m/z (M+H) 209.0 found, 209.2 required.
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
13.67 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:17])([CH3:16])[CH2:3][NH:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][C:6]=1[N+:13]([O-])=O.N#N>C(O)C.[Pd]>[CH3:1][C:2]([CH3:17])([CH3:16])[CH2:3][NH:4][C:5]1[C:6]([NH2:13])=[CH:7][C:8]([O:11][CH3:12])=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
15.3 g
Type
reactant
Smiles
CC(CNC1=C(C=C(C=C1)OC)[N+](=O)[O-])(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
13.67 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The mixture was sparged under an atmosphere of hydrogen (1 atm) at room temperature
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through Celite
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
The Pd/C residue was washed thoroughly with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was then concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC(CNC=1C(=CC(=CC1)OC)N)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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